
5-Methoxyquinolin-8-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxyquinolin-8-amine dihydrochloride is a substituted quinoline derivative. It is known for its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group at the 5-position and an amine group at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methoxyquinolin-8-amine dihydrochloride can be synthesized using 5-chloro-2-nitroaniline as a starting material. The synthetic route involves several steps, including nitration, reduction, and substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxyquinolin-8-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as 5-methoxyquinoline, 8-aminoquinoline, and their substituted analogs.
Applications De Recherche Scientifique
5-Methoxyquinolin-8-amine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methoxyquinolin-8-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Aminoquinoline: Similar structure but lacks the methoxy group.
5-Methoxyquinoline: Similar structure but lacks the amine group.
5-Amino-8-hydroxyquinoline: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
5-Methoxyquinolin-8-amine dihydrochloride is unique due to the presence of both methoxy and amine groups on the quinoline ring. This dual functionality allows for diverse chemical reactivity and a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C10H12Cl2N2O |
|---|---|
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
5-methoxyquinolin-8-amine;dihydrochloride |
InChI |
InChI=1S/C10H10N2O.2ClH/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10;;/h2-6H,11H2,1H3;2*1H |
Clé InChI |
PUTCRXUSRZPLSD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC=NC2=C(C=C1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)

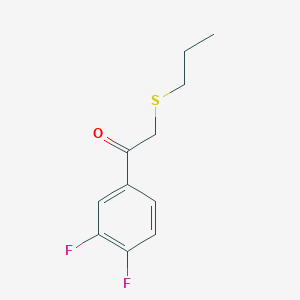
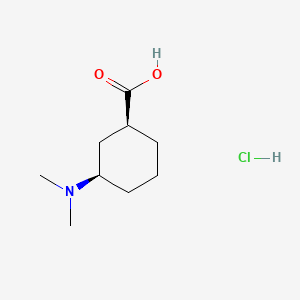
![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)



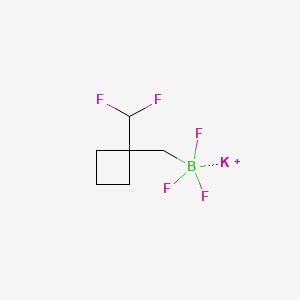
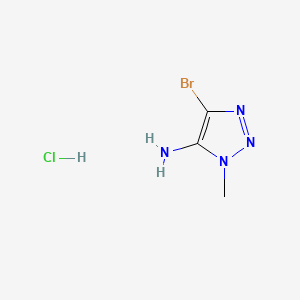
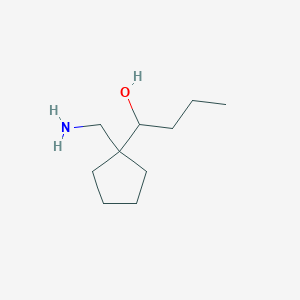
![4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13486692.png)
![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
